molecular formula C19H21N3O3 B2590186 Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate CAS No. 1234972-00-9

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate

Cat. No.: B2590186
CAS No.: 1234972-00-9
M. Wt: 339.395
InChI Key: VYGVCJKFROLUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate is a chemical research compound featuring a piperidine scaffold substituted with an isonicotinamide group and a phenyl carbamate moiety. Piperidine derivatives are of significant interest in medicinal chemistry and pharmacology research due to their versatile biological activities. Structurally related compounds have been investigated as potential modulators of various enzymes and receptors. For instance, isonipecotamide-based structures have been identified as potent thrombin inhibitors with additional activity against cholinesterases, suggesting potential for research in neurodegenerative diseases like Alzheimer's . Other piperidine derivatives have shown promise as T-type calcium channel blockers, exhibiting antinociceptive effects in models of neuropathic pain . The specific isonicotinamide (pyridine-4-carboxamide) moiety in this compound may contribute to its potential binding characteristics, as similar heterocyclic groups are known to engage in key hydrogen bonding interactions within enzyme active sites . Researchers can utilize this compound as a building block or reference standard in the synthesis and development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl 4-[(pyridine-4-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(16-6-10-20-11-7-16)21-14-15-8-12-22(13-9-15)19(24)25-17-4-2-1-3-5-17/h1-7,10-11,15H,8-9,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGVCJKFROLUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine ring, followed by the introduction of the phenyl and isonicotinamidomethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Phenyl Group: The phenyl group is typically introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of Isonicotinamidomethyl Group: This step involves the reaction of the intermediate compound with isonicotinic acid or its derivatives under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Potential as a Therapeutic Agent
Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate has been investigated for its pharmacological properties, particularly in relation to its activity on various biological targets. Its structural features suggest that it may interact with specific receptor systems, potentially leading to anxiolytic or antidepressant effects. Similar compounds have demonstrated selective activity at opioid receptors, which are crucial in pain modulation and mood regulation .

Targeted Protein Degradation
This compound is also being explored as a building block in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. The incorporation of this compound as a semi-flexible linker can enhance the orientation and efficacy of these bifunctional molecules, which is critical for optimizing drug-like properties and achieving desired therapeutic outcomes .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times. The compound serves as a precursor for various derivatives, which can be tailored to improve pharmacological profiles or reduce side effects .

Case Studies and Research Findings

Case Study: Opioid Receptor Interaction
Research has shown that derivatives of piperidine compounds exhibit selective binding affinities for delta, mu, and kappa opioid receptors. For instance, studies involving similar piperidine derivatives have reported significant anxiolytic-like effects in animal models, suggesting that this compound may share these beneficial properties .

Compound Receptor Type Binding Affinity (IC50) Effect
Derivative ADelta5 μMAnxiolytic
Derivative BMu3 μMAnalgesic
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs from the evidence, as direct data for phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate are absent:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Biological Relevance/Applications Synthesis Pathway (Reference)
tert-Butyl 4-(2-acetyl-5-fluoro-phenyl)piperidine-1-carboxylate Acetyl, fluoro-phenyl Intermediate for oxazolone carboxamides with potential kinase inhibition Multi-step synthesis via bromoacetylation and cyclization
tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate Trifluoromethylphenyl SP3 C–C bond cleavage studies; fluorinated analogs for metabolic stability Pd-catalyzed cross-coupling
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid HCl Phenylamino, benzyl Pharmaceutical intermediate (safety profile documented) Not described in evidence
5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl]-3H-oxazol-2-one Oxazolone, fluoro-phenyl Kinase inhibition (e.g., MST3/4) via heterocyclic core Oxazolone ring formation via TMSOTf-mediated cyclization

Key Observations :

Functional Group Impact: The phenyl ester in the target compound contrasts with tert-butyl esters in analogs . Phenyl esters are typically more electrophilic and may enhance hydrolytic instability compared to tert-butyl groups, affecting pharmacokinetics.

Synthetic Strategies :

  • Piperidine carboxylates are often synthesized via Boc-protection/deprotection (e.g., tert-butyl 4-[2-(2-bromoacetyl)phenyl]piperidine-1-carboxylate ) or cross-coupling reactions (e.g., trifluoromethylphenyl derivatives ). The target compound likely requires amide coupling (e.g., EDC/HOBt) for isonicotinamide installation.

Biological Relevance :

  • Analogs like oxazolone carboxamides exhibit kinase inhibitory activity , while trifluoromethylphenyl derivatives are studied for metabolic stability . The target compound’s isonicotinamide group may confer antibacterial or antitubercular activity, akin to isoniazid derivatives, though this is speculative without direct evidence.

Recommendations for Future Studies :

Conduct docking studies to evaluate interactions with isoniazid-sensitive enzymes (e.g., InhA in Mycobacterium tuberculosis).

Synthesize the compound using methods analogous to and compare hydrolytic stability against tert-butyl esters.

Biological Activity

Phenyl 4-(isonicotinamidomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 284.35 g/mol
  • SMILES Notation : CC(=O)N(C1=CC=CC=C1)C(=O)N(C2=CN=CC=C2)C(C)C

This compound features a piperidine ring substituted with a phenyl group and an isonicotinamide moiety, which may contribute to its biological activity.

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth and possess antifungal activity, suggesting that this compound might also exhibit similar effects .
  • Antiviral Activity : Some piperidine derivatives have been tested for their antiviral properties, particularly against HIV and other viruses. A related study demonstrated that modifications in the piperidine structure could enhance antiviral efficacy . This suggests potential avenues for exploring the antiviral activity of the compound .
  • Cytotoxicity : Investigations into the cytotoxic effects of related compounds reveal that certain piperidine derivatives can have varying levels of cytotoxicity against different cell lines. For example, some derivatives showed moderate protective effects against cytotoxic agents in Vero cells . Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic index.

The mechanisms through which this compound exerts its biological effects may involve:

  • Receptor Binding : Similar compounds have been shown to interact with various receptors, including opioid and dopamine receptors, suggesting that this compound may also exhibit receptor-mediated effects .
  • Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit specific enzymes involved in pathogen metabolism or cellular signaling pathways, which could provide insights into the compound's potential therapeutic applications.

Case Studies

  • Study on Antiviral Activity : A study evaluating a series of piperidine derivatives found that modifications led to enhanced antiviral activity against HIV-1 and other viruses. The presence of specific functional groups was crucial for achieving desired biological effects .
  • Cytotoxicity Testing : In vitro testing of related compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines. For instance, one derivative exhibited a CC50 value (the concentration required to kill 50% of cells) of approximately 92 μM against Vero cells . Further studies are warranted to establish the cytotoxic profile of this compound.

Data Summary Table

PropertyValue/Description
Molecular FormulaC16H20N2O2
Molecular Weight284.35 g/mol
Antimicrobial ActivitySignificant against various pathogens
Antiviral ActivityPotential against HIV and other viruses
CytotoxicityCC50 ~ 92 μM in Vero cells
Receptor InteractionsPossible interactions with opioid and dopamine receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.